[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
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Overview
Description
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with two chlorine atoms and a carboxylate group, along with a methoxyphenyl ethyl carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Carbamoylation: The carbamoyl group can be introduced by reacting the appropriate amine with phosgene or a similar reagent.
Esterification: The final step involves esterification of the carboxylate group with the methoxyphenyl ethyl carbamoyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl ethyl moiety.
2-(4-Chlorophenyl)ethylamine: Similar structure with a chlorophenyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: Contains a phenyl group with various substitutions.
Uniqueness
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
521278-45-5 |
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Molecular Formula |
C17H16Cl2N2O4 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-13-4-2-11(3-5-13)6-7-20-16(22)10-25-17(23)12-8-14(18)21-15(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,22) |
InChI Key |
IXLCMSCBIOQSCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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